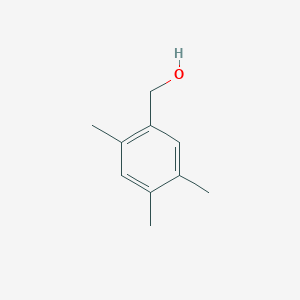

2,4,5-Trimethylbenzyl alcohol

Descripción general

Descripción

2,4,5-Trimethylbenzyl alcohol, also known as benzenemethanol, 2,4,5-trimethyl-, is an organic compound with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . It is a white crystalline solid with a floral scent and is commonly used in the fragrance and flavor industries. This compound is also known for its role as a photocatalyst and an efficient and selective radical oxidation catalyst .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4,5-Trimethylbenzyl alcohol can be synthesized through various methods. One common laboratory method involves the reduction of 2,4,5-trimethylbenzaldehyde using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions . Another method includes the Grignard reaction, where 2,4,5-trimethylbenzyl chloride reacts with magnesium in the presence of an ether solvent to form the Grignard reagent, which is then hydrolyzed to yield the alcohol .

Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of 2,4,5-trimethylbenzaldehyde using hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Thionyl chloride (SOCl₂) in the presence of pyridine.

Major Products Formed:

Oxidation: 2,4,5-Trimethylbenzaldehyde.

Reduction: 2,4,5-Trimethylbenzylamine.

Substitution: 2,4,5-Trimethylbenzyl chloride.

Aplicaciones Científicas De Investigación

Chemistry

2,4,5-Trimethylbenzyl alcohol serves as a photocatalyst and a radical oxidation catalyst , facilitating the conversion of toluene to benzaldehyde under UV irradiation. This application highlights its utility in synthetic organic chemistry, particularly in processes requiring selective oxidation.

Biology

The compound is utilized in the synthesis of various biologically active molecules and intermediates. Its structure allows it to participate in reactions that yield compounds with potential therapeutic effects.

Medicine

In the pharmaceutical industry, this compound acts as a precursor for synthesizing several pharmaceutical compounds. Research indicates that it exhibits antimicrobial properties , making it suitable for use in preservative formulations. Additionally, preliminary studies suggest potential anti-inflammatory effects , necessitating further investigation into its biological mechanisms.

Fragrance and Flavor Industry

Due to its pleasant floral aroma, this compound is widely used in the fragrance industry for perfumes and scented products. Its aromatic properties make it an essential ingredient in various cosmetic formulations.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in cosmetic formulations.

Case Study 2: Photocatalytic Activity

Research demonstrated that when used as a photocatalyst under UV light, this compound significantly improved the yield of benzaldehyde from toluene oxidation reactions. This finding underscores its importance in green chemistry practices aimed at reducing waste and improving reaction efficiency.

Mecanismo De Acción

The mechanism of action of 2,4,5-trimethylbenzyl alcohol involves its role as a photocatalyst and radical oxidation catalyst. When exposed to UV irradiation, it can form radical anion radicals, which facilitate the oxidation of toluene to benzaldehyde . The compound’s ability to act as a sensitizer in UV irradiation also contributes to its effectiveness in producing oxiranes from ethylene oxide and oxygen .

Comparación Con Compuestos Similares

- 2,4,5-Trimethylphenylmethanol

- 2,4,6-Trimethylbenzyl alcohol

- 2,3,5-Trimethylbenzyl alcohol

Comparison: 2,4,5-Trimethylbenzyl alcohol is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to 2,4,6-trimethylbenzyl alcohol, the position of the methyl groups in this compound provides different steric and electronic effects, making it more suitable for certain catalytic and synthetic applications .

Actividad Biológica

2,4,5-Trimethylbenzyl alcohol is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

This compound (CAS No. 4393-05-9) is a derivative of benzyl alcohol with three methyl groups positioned at the 2, 4, and 5 carbon atoms of the benzene ring. This structural modification influences its solubility and reactivity, making it a compound of interest in various biological studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to enhance the effectiveness of other antimicrobial agents when used in combination.

The antimicrobial activity of this compound is believed to be due to several mechanisms:

- Disruption of Membrane Integrity : The compound can integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Synergistic Effects : It has been documented that this compound can synergistically enhance the activity of other antimicrobial agents. For instance, when combined with certain alkanediols, its effectiveness against resistant strains of bacteria and fungi improves significantly .

Case Studies

- Antifungal Activity Against Aspergillus niger : A study demonstrated that this compound effectively inhibited the growth of Aspergillus niger, a common mold known for its resistance to many antifungal agents. The study highlighted that low concentrations of this compound could significantly reduce mold viability .

- Synergistic Compositions : Another investigation focused on the synergistic effects when combining this compound with various alkanediols. These combinations showed a marked increase in antimicrobial efficacy against both Gram-positive and Gram-negative bacteria compared to individual components .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

(2,4,5-trimethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5,11H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDQBJLOOLNHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342643 | |

| Record name | 2,4,5-Trimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4393-05-9 | |

| Record name | 2,4,5-Trimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.